N-(3-butoxyphenyl)propanamide
Overview
Description
N-(3-butoxyphenyl)propanamide is an organic compound belonging to the class of amides It is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-butoxyphenyl)propanamide can be achieved through several methods. One common approach involves the reaction of 3-butoxyaniline with propanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired amide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-butoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, resulting in the formation of N-(3-butoxyphenyl)propanamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring, resulting in a diverse array of derivatives.
Scientific Research Applications
N-(3-butoxyphenyl)propanamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials.
Biology: The compound may be studied for its potential biological activities, including its interactions with enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N-(3-butoxyphenyl)propanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins or other biomolecules, influencing their structure and function. Additionally, the phenyl ring and butoxy group may contribute to the compound’s overall activity by interacting with hydrophobic regions of target molecules .
Comparison with Similar Compounds
Similar Compounds
Propanamide: A simpler amide with a propanamide moiety but lacking the butoxyphenyl group.
N-(3-methoxyphenyl)propanamide: Similar structure but with a methoxy group instead of a butoxy group.
N-(3-ethoxyphenyl)propanamide: Similar structure but with an ethoxy group instead of a butoxy group.
Uniqueness
N-(3-butoxyphenyl)propanamide is unique due to the presence of the butoxy group, which can influence its physical and chemical properties
Properties
IUPAC Name |
N-(3-butoxyphenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-5-9-16-12-8-6-7-11(10-12)14-13(15)4-2/h6-8,10H,3-5,9H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKDYQOFYHJHSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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